molecular formula C37H56O10 B133238 Yiyeliangwanoside IV CAS No. 141039-74-9

Yiyeliangwanoside IV

Cat. No. B133238
M. Wt: 660.8 g/mol
InChI Key: GLJXJVQUAZLDMK-OOUWFSJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yiyeliangwanoside IV (YLW-IV) is a natural compound extracted from the roots of the medicinal plant Polygala tenuifolia. It has been found to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and antidepressant effects. In recent years, YLW-IV has gained increasing attention from the scientific community due to its potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of Yiyeliangwanoside IV is complex and not yet fully understood. However, studies have suggested that Yiyeliangwanoside IV exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. Additionally, Yiyeliangwanoside IV has been found to regulate the expression of various genes and proteins involved in inflammation, apoptosis, and neuroprotection.

Biochemical And Physiological Effects

Yiyeliangwanoside IV has been found to exert a wide range of biochemical and physiological effects. In vitro and in vivo studies have demonstrated that Yiyeliangwanoside IV possesses antioxidant, anti-inflammatory, and neuroprotective effects. Moreover, Yiyeliangwanoside IV has been shown to enhance cognitive function and improve memory retention.

Advantages And Limitations For Lab Experiments

Yiyeliangwanoside IV has several advantages and limitations for lab experiments. One of the major advantages is its low toxicity, which makes it a safe compound for in vitro and in vivo studies. Moreover, Yiyeliangwanoside IV has a wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one of the major limitations of Yiyeliangwanoside IV is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Yiyeliangwanoside IV. One of the major areas of research is the development of novel drug delivery systems for Yiyeliangwanoside IV, which can improve its solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of Yiyeliangwanoside IV in various diseases. Additionally, studies are needed to investigate the potential therapeutic applications of Yiyeliangwanoside IV in other diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of Yiyeliangwanoside IV can be achieved through several methods, including extraction from the roots of Polygala tenuifolia, chemical synthesis, and microbial fermentation. Among these methods, extraction from the roots of Polygala tenuifolia is the most commonly used method due to its high yield and low cost.

Scientific Research Applications

Yiyeliangwanoside IV has been extensively studied for its potential therapeutic applications in various diseases. In vitro and in vivo studies have demonstrated that Yiyeliangwanoside IV possesses anti-inflammatory, neuroprotective, and antidepressant effects. Moreover, Yiyeliangwanoside IV has been found to exhibit antitumor activity and enhance cognitive function.

properties

CAS RN

141039-74-9

Product Name

Yiyeliangwanoside IV

Molecular Formula

C37H56O10

Molecular Weight

660.8 g/mol

IUPAC Name

(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5R)-3-acetyloxy-4,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid

InChI

InChI=1S/C37H56O10/c1-20(38)46-28-27(40)23(39)19-45-29(28)47-26-11-12-34(5)24(32(26,2)3)10-13-36(7)25(34)9-8-21-22-18-33(4,30(41)42)14-16-37(22,31(43)44)17-15-35(21,36)6/h8,22-29,39-40H,9-19H2,1-7H3,(H,41,42)(H,43,44)/t22-,23-,24?,25-,26+,27+,28-,29+,33?,34+,35-,36-,37+/m1/s1

InChI Key

GLJXJVQUAZLDMK-OOUWFSJSSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@@]3([C@H]4CC=C5[C@H]6CC(CC[C@@]6(CC[C@]5([C@@]4(CCC3C2(C)C)C)C)C(=O)O)(C)C(=O)O)C)O)O

SMILES

CC(=O)OC1C(C(COC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C(=O)O)C(=O)O)C)C)C)O)O

Canonical SMILES

CC(=O)OC1C(C(COC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C(=O)O)C(=O)O)C)C)C)O)O

synonyms

3-O-alpha-(2'-O-acetyl)-D-xylopyranosyl-3beta-hydroxyolean-12-ene-28,29-dioic acid
yiyeliangwanoside IV

Origin of Product

United States

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